molecular formula C12H8N4S B2370426 3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene CAS No. 406460-11-5

3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene

Cat. No.: B2370426
CAS No.: 406460-11-5
M. Wt: 240.28
InChI Key:
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Description

1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole typically involves the condensation of thiazole and triazine derivatives under specific reaction conditions. One common method includes the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole with propargyl bromide in ethanol at elevated temperatures . Another approach involves the use of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

1-Methylthiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

3-methyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c1-7-6-17-12-15-14-10-8-4-2-3-5-9(8)13-11(10)16(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJLHQSLFBAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NN=C3C4=CC=CC=C4N=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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